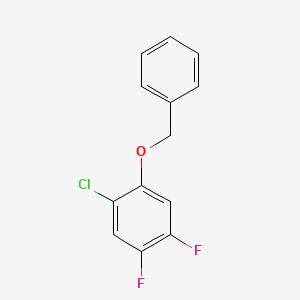

1-(Benzyloxy)-2-chloro-4,5-difluorobenzene

Description

Contextualization of Fluorinated Aromatic Systems in Contemporary Synthetic Chemistry

The incorporation of fluorine atoms into aromatic systems is a cornerstone strategy in modern medicinal and materials chemistry. tandfonline.com The unique properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—allow for the subtle but profound modulation of a molecule's biological and physical properties. tandfonline.com In pharmaceutical research, fluorination is routinely employed to enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.com

Significance of Benzyloxy Ethers in Multistep Organic Synthesis

In the course of a multistep synthesis of a complex organic molecule, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The benzyloxy group, a benzyl (B1604629) ether, is one of the most widely used protecting groups for alcohols and phenols due to its ideal balance of stability and selective reactivity.

Benzyl ethers are typically stable across a broad spectrum of reaction conditions, including strongly basic, acidic, and many oxidative and reductive environments. This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. The most significant advantage of the benzyl ether is the mildness of the conditions required for its removal. The C-O bond of the benzyl ether can be selectively cleaved via catalytic hydrogenolysis, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This process, known as debenzylation, regenerates the original hydroxyl group and produces toluene (B28343) as a benign byproduct. The orthogonality of this deprotection strategy—its ability to be removed without affecting other common functional groups like esters, ketones, or other ethers—makes it an invaluable tool for synthetic chemists in the construction of intricate molecular targets.

Overview of Synthetic Targets and Research Foci Incorporating the 2-chloro-4,5-difluorobenzene Core

The 2-chloro-4,5-difluorobenzene structural motif is a key precursor in the synthesis of numerous pharmaceutically important compounds, particularly in the class of quinolone and fluoroquinolone antibiotics. googleapis.com These antibacterial agents are of immense therapeutic importance, acting by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. slideshare.netyoutube.com

The compound 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene serves as a protected form of 2-chloro-4,5-difluorophenol (B2697509). sigmaaldrich.com This protection strategy is employed to facilitate synthetic steps that would otherwise be complicated by the presence of a free phenolic hydroxyl group. A primary application of this core structure is in the synthesis of advanced fluoroquinolones. For instance, related intermediates like 1-chloro-3,4-difluorobenzene (B1582247) are converted into the key intermediate 2-chloro-4,5-difluorobenzoic acid. googleapis.com This benzoic acid derivative is then elaborated through a series of reactions, often involving condensation with other reagents, to construct the bicyclic quinolone core. researchgate.netorientjchem.org

The specific substitution pattern of the 2-chloro-4,5-difluorobenzene core is crucial. The fluorine atoms are known to enhance antibacterial potency and improve cell penetration, while the chlorine atom can be retained in the final structure or serve as a leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains that modulate the drug's spectrum of activity and pharmacokinetic profile. chim.it The use of the benzyloxy-protected precursor allows for precise chemical manipulations before the final construction of the quinolone scaffold, demonstrating a sophisticated application of protecting group strategy in the synthesis of modern pharmaceuticals.

Table 2: Representative Synthetic Targets and Intermediates Based on the Substituted Difluorobenzene Core

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9ClF2O |

|---|---|

Molecular Weight |

254.66 g/mol |

IUPAC Name |

1-chloro-4,5-difluoro-2-phenylmethoxybenzene |

InChI |

InChI=1S/C13H9ClF2O/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

YKSLUZOQGCLNDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)F)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Benzyloxy 2 Chloro 4,5 Difluorobenzene

Established Synthetic Routes and Optimizations

The primary methods for synthesizing the target compound involve creating the benzyl (B1604629) ether from a 2-chloro-4,5-difluorophenol (B2697509) intermediate. Both classic and modern techniques are employed to achieve this transformation efficiently.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is a principal route for preparing 1-(benzyloxy)-2-chloro-4,5-difluorobenzene. wikipedia.org This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon center bearing a suitable leaving group. wikipedia.org

In this specific synthesis, the process involves the deprotonation of 2-chloro-4,5-difluorophenol to form the corresponding phenoxide ion. This is typically achieved using a moderately strong base. The resulting highly nucleophilic phenoxide then displaces a halide from a benzyl electrophile, such as benzyl chloride or benzyl bromide, to form the desired aryl benzyl ether.

The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of the base and the phenoxide. Aprotic polar solvents are often preferred as they can solvate the cation of the base without interfering with the nucleophilicity of the phenoxide ion.

Table 1: Typical Reaction Components for Williamson Ether Synthesis

| Role | Compound Name | Purpose |

|---|---|---|

| Substrate | 2-Chloro-4,5-difluorophenol | The aromatic alcohol precursor. |

| Benzylation Agent | Benzyl chloride or Benzyl bromide | Provides the benzyl group; the halide acts as the leaving group. |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| Solvent | Acetone, Dimethylformamide (DMF), or Acetonitrile | Provides a medium for the reaction. |

While the Williamson synthesis is robust, modern methodologies seek to improve reaction conditions, yields, and environmental compatibility. These include phase-transfer catalysis and transition-metal-catalyzed approaches.

Phase-Transfer Catalysis (PTC): This technique is an enhancement of the Williamson synthesis for reactions involving immiscible phases. In the synthesis of this compound, a two-phase system (e.g., aqueous sodium hydroxide (B78521) and an organic solvent like toluene) can be used. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the reaction by transporting the phenoxide ion from the aqueous phase to the organic phase where the benzyl halide is dissolved. researchgate.netacs.org This method can lead to faster reaction rates and milder conditions.

Palladium-Catalyzed Benzylation: A significant advancement is the use of palladium catalysts to facilitate the benzylation of phenols under neutral conditions. organic-chemistry.org This approach avoids the need for strong bases. One such method involves the palladium-catalyzed decarboxylative etherification of an aryl benzyl carbonate precursor. organic-chemistry.org Alternatively, direct nucleophilic substitution of benzyl methyl carbonates with phenols can be catalyzed by a palladium complex, such as one generated from Pd(η³-C₃H₅)Cp and a phosphine (B1218219) ligand like DPEphos. organic-chemistry.org These catalytic methods are highly selective for phenols and proceed efficiently, generating only volatile byproducts. organic-chemistry.org

Table 2: Modern Catalytic Systems for Benzylation

| Catalytic System | Benzylating Agent | Key Features |

|---|---|---|

| Phase-Transfer Catalysis | Benzyl chloride/bromide | Biphasic system (aqueous/organic); uses catalysts like tetrabutylammonium salts. |

| Palladium Catalysis | Aryl benzyl carbonates or Benzyl methyl carbonate | Proceeds under neutral conditions; avoids strong bases and salt byproducts. organic-chemistry.org |

An alternative strategy for forming the target ether involves a Nucleophilic Aromatic Substitution (SNAr) reaction on a more heavily halogenated benzene (B151609) ring. The SNAr mechanism is particularly effective on electron-deficient aromatic systems, and the presence of fluorine atoms strongly activates the ring for such substitutions. masterorganicchemistry.comresearchgate.net The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is opposite to that in SN2 reactions. masterorganicchemistry.comwuxiapptec.com

In this context, a plausible precursor would be 1-chloro-2,4,5-trifluorobenzene (B6597216). The fluorine atoms activate the aromatic ring towards nucleophilic attack. The regioselectivity of the substitution is governed by the electronic effects of the existing halogens. The chlorine atom is deactivating, while the fluorine atoms are strongly electron-withdrawing via induction, activating the ortho and para positions relative to them. In 1-chloro-2,4,5-trifluorobenzene, the fluorine at the 4-position is para to the chlorine and ortho to two other fluorines, making it a highly activated site for nucleophilic attack.

The reaction would involve treating 1-chloro-2,4,5-trifluorobenzene with sodium benzyloxide (the sodium salt of benzyl alcohol). The benzyloxide anion would preferentially displace the fluorine atom at the C-4 position, yielding this compound. The reaction requires an electron-deficient substrate, and computational studies on similar systems show that the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) at the carbon atom being attacked is a key factor in determining regioselectivity. wuxiapptec.com

Precursor Synthesis and Halogenation Chemistry

The successful synthesis of this compound is critically dependent on the availability of the key intermediate, 2-chloro-4,5-difluorophenol. The construction of this substituted aromatic ring requires precise control over halogenation chemistry.

The synthesis of 2-chloro-4,5-difluorophenol is a multi-step process that typically starts from a simpler, commercially available difluorobenzene derivative, such as 1,2-difluorobenzene (B135520). A plausible synthetic pathway involves a sequence of nitration, reduction, chlorination, and functional group interconversion.

One potential route is outlined below:

Nitration: 1,2-difluorobenzene is nitrated to introduce a nitro group, yielding 1,2-difluoro-4-nitrobenzene.

Chlorination: The nitrated intermediate is then chlorinated. The nitro group is a meta-director, and the fluorine atoms are ortho-, para-directors. The chlorine atom is introduced at the position ortho to one fluorine and meta to the nitro group, resulting in 1-chloro-4,5-difluoro-2-nitrobenzene.

Reduction: The nitro group is reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) or catalytic hydrogenation, to give 2-chloro-4,5-difluoroaniline.

Diazotization and Hydrolysis: The resulting aniline (B41778) is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures. The diazonium salt is then hydrolyzed by heating in an aqueous solution to replace the diazonium group with a hydroxyl group, yielding the final precursor, 2-chloro-4,5-difluorophenol.

Table 3: Plausible Synthetic Route for 2-Chloro-4,5-difluorophenol

| Step | Starting Material | Reaction | Product |

|---|---|---|---|

| 1 | 1,2-Difluorobenzene | Nitration (HNO₃/H₂SO₄) | 1,2-Difluoro-4-nitrobenzene |

| 2 | 1,2-Difluoro-4-nitrobenzene | Chlorination (Cl₂/FeCl₃) | 1-Chloro-4,5-difluoro-2-nitrobenzene |

| 3 | 1-Chloro-4,5-difluoro-2-nitrobenzene | Reduction (e.g., SnCl₂/HCl) | 2-Chloro-4,5-difluoroaniline |

| 4 | 2-Chloro-4,5-difluoroaniline | Diazotization (NaNO₂/H₂SO₄) followed by Hydrolysis | 2-Chloro-4,5-difluorophenol |

The placement of specific halogen atoms on an aromatic ring is a fundamental aspect of synthesizing complex halogenated compounds.

Introduction of Chlorine: Chlorine is typically introduced onto an aromatic ring via electrophilic aromatic substitution. This reaction involves using a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). google.com The regioselectivity of the chlorination is dictated by the directing effects of the substituents already present on the ring. libretexts.org Alternatively, a chlorine atom can be introduced via the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt, which is then treated with a copper(I) chloride (CuCl) solution. guidechem.com

Introduction of Fluorine: The direct fluorination of aromatic rings with fluorine gas (F₂) is highly exothermic and difficult to control, thus it is rarely used. More practical methods are employed to introduce fluorine atoms:

Balz-Schiemann Reaction: This is a classic method where an aromatic amine is converted into a diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt results in the decomposition to the corresponding aryl fluoride (B91410).

Halogen Exchange (Halex) Reaction: In activated aromatic systems, other halogens (typically chlorine) can be displaced by fluoride using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). This SNAr reaction is often carried out at high temperatures in a polar aprotic solvent. The presence of electron-withdrawing groups ortho or para to the leaving halogen is crucial for this reaction to proceed efficiently.

Flow Chemistry and Microreactor Techniques in Synthesis

Advantages of Microflow Systems for Benzyne (B1209423) Generation and Fluorination

A notable application of microflow technology in the synthesis of fluorinated aromatics is the generation and subsequent reaction of highly reactive intermediates like benzynes. jst.go.jpnih.gov Benzynes are unstable species that are typically difficult to handle in conventional batch reactors due to their propensity for undesired side reactions. jst.go.jp

Microflow systems provide an ideal environment for benzyne chemistry. The synthesis of aryl fluorides has been successfully achieved by generating a benzyne intermediate which is then immediately fluorinated within the microreactor. jst.go.jp In this process, a precursor such as a 2-(trimethylsilyl)phenyl nonaflate is introduced into the flow system. jst.go.jp A reagent, for example, tetrabutylammonium fluoride (TBAF), can then serve a dual role: first, to generate the benzyne intermediate, and second, to act as a nucleophilic fluoride source to trap the benzyne, forming the desired fluoroaromatic compound. jst.go.jp

The advantages of using a microflow system for this transformation are significant. The highly efficient and rapid mixing afforded by the microreactor ensures that the generated benzyne reacts instantly with the fluoride ion. jst.go.jp This minimizes the lifetime of the unstable intermediate, thereby suppressing decomposition and polymerization pathways that often lower yields in batch processes. jst.go.jp Research has demonstrated that this microflow approach can dramatically reduce reaction times to mere seconds while increasing the yields of the final fluoroarenes by up to 51% compared to equivalent batch reactions. nih.gov This methodology represents a powerful tool for the efficient and controlled synthesis of functionalized fluoroaromatic compounds. jst.go.jp

Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy 2 Chloro 4,5 Difluorobenzene

Reactivity of the Benzyloxy Moiety

The benzyloxy group, commonly used as a protective group for phenols, possesses distinct reactive sites at the ether oxygen, the benzylic carbon, and the associated phenyl ring. The presence of the electron-deficient 2-chloro-4,5-difluorophenyl group modulates the reactivity of these sites compared to benzyl (B1604629) ethers attached to electron-rich or neutral aromatic systems.

Cleavage and Deprotection Strategies for Benzyl Ethers

The cleavage of the benzyl ether linkage in 1-(benzyloxy)-2-chloro-4,5-difluorobenzene to liberate the corresponding phenol (B47542) is a critical transformation. Several methodologies can be employed, each with its own mechanistic pathway.

Catalytic hydrogenolysis is a standard and effective method for the deprotection of benzyl ethers. This reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the deprotected phenol and toluene (B28343).

For substrates sensitive to gaseous hydrogen, catalytic transfer hydrogenation offers a milder alternative. In this method, a hydrogen donor such as 1,4-cyclohexadiene, isopropanol (B130326), or ammonium (B1175870) formate (B1220265) is used in conjunction with the palladium catalyst. This approach avoids the need for pressurized hydrogen gas while still achieving efficient debenzylation. The choice of hydrogen donor can be crucial, with isopropanol showing high selectivity in some cases. nih.gov

Table 1: Representative Conditions for Catalytic Debenzylation

| Catalyst | Hydrogen Source | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 10% Pd/C | H₂ (balloon) | Ethanol | Room Temp. | Standard, widely used conditions. |

| 20% Pd(OH)₂/C | H₂ (atmosphere) | Ethanol/Acetic Acid | 60 °C | Pearlman's catalyst, often effective for stubborn debenzylations. nih.gov |

| Pd/C | 1,4-Cyclohexadiene | Ethanol | Reflux | Transfer hydrogenation, avoids H₂ gas. |

This table presents generalized conditions for benzyl ether deprotection and may require optimization for this compound.

Oxidative cleavage provides an alternative to reductive methods for debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this transformation, particularly for benzyl ethers that are activated, such as p-methoxybenzyl (PMB) ethers. The reaction with simple benzyl ethers can be more sluggish but can be facilitated by photoirradiation under visible light, which renders the benzyl ether more susceptible to oxidation.

The mechanism is believed to involve a single electron transfer from the benzyl ether to the excited state of DDQ, followed by hydrogen atom transfer from the benzylic position to form a stabilized radical cation. This intermediate then reacts with water to yield the deprotected phenol, benzaldehyde, and the hydroquinone (B1673460) of DDQ. Recent studies have shown that visible-light-mediated debenzylation using catalytic or stoichiometric DDQ is compatible with a wide range of functional groups that are sensitive to hydrogenolysis, such as alkenes and azides. chemrxiv.orgnih.gov

Strong acids, including Lewis acids like boron trichloride (B1173362) (BCl₃) and Brønsted acids, can mediate the cleavage of benzyl ethers. The reaction typically proceeds via protonation or coordination of the ether oxygen, followed by either an Sₙ1 or Sₙ2 type displacement. In an Sₙ1 pathway, a stable benzyl carbocation is formed as an intermediate. The presence of the electron-withdrawing 2-chloro-4,5-difluorophenyl group would likely disfavor this pathway by destabilizing any positive charge buildup on the ether oxygen.

A combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) has been reported to chemoselectively debenzylate aryl benzyl ethers at low temperatures, tolerating various other functional groups. libretexts.org This method's efficacy with a substrate like this compound would depend on the delicate balance of Lewis acidity and the potential for side reactions with the halogenated aromatic core.

Functionalization at the Benzylic Position

The benzylic C-H bonds of the benzyloxy group are susceptible to functionalization through radical or oxidative pathways. The electron-deficient nature of the attached aryl group can influence the feasibility and outcome of these reactions.

Recent advances in C-H functionalization have demonstrated that the benzylic position can be a target for reactions such as arylation. For instance, convergent paired electrolysis has been used for the arylative functionalization of benzylic C-H bonds with 1,4-dicyanoarenes. This process involves the anodic oxidation of the benzylic substrate to generate a radical or carbocation, which then couples with a cathodically generated radical anion of the dicyanoarene. youtube.com

Furthermore, rhodium(II) carbene-mediated C-H functionalization has been shown to be effective at distal benzylic positions of silyl (B83357) ethers, indicating the potential for selective modification at this site. The applicability of these methods to this compound would require empirical investigation, as the electronic environment of the benzylic C-H bonds is significantly altered by the trifluoro-substituted phenyl ring.

Advanced Spectroscopic and Structural Analysis of 1 Benzyloxy 2 Chloro 4,5 Difluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed to confirm its constitution and stereochemistry.

Two-Dimensional NMR Techniques for Structure Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals of the protons and carbons in this compound, especially for the substituted aromatic ring where the signals can be complex due to spin-spin coupling.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the benzyloxy group, correlations would be expected between the benzylic protons (-CH₂-) and the protons of the phenyl ring. On the difluorochlorophenyl ring, a correlation would be anticipated between the two aromatic protons, H-3 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbons. It would be used to definitively assign the carbon signals of the benzylic methylene (B1212753) group and the aromatic C-H carbons of both rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: Chemical shifts are estimated based on analogous compounds and substituent effects. Actual values may vary.)

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations from Protons |

| Difluorochlorophenyl Ring | |||

| C-1 | - | 145-150 (d) | H-6, Benzylic H |

| C-2 | - | 115-120 (d) | H-3 |

| C-3 | 7.0-7.2 (dd) | 118-122 (d) | C-1, C-2, C-4, C-5 |

| C-4 | - | 148-152 (dd) | H-3, H-6 |

| C-5 | - | 146-150 (dd) | H-3, H-6 |

| C-6 | 7.2-7.4 (dd) | 110-115 (d) | C-1, C-4, C-5 |

| Benzyloxy Group | |||

| -CH₂- | 5.1-5.3 (s) | 70-75 | C-1, Benzyl (B1604629) C-ipso |

| Benzyl C-ipso | - | 136-138 | Benzylic H |

| Benzyl C-ortho | 7.3-7.5 (m) | 128-130 | Benzylic H |

| Benzyl C-meta | 7.3-7.5 (m) | 128-130 | |

| Benzyl C-para | 7.3-7.5 (m) | 127-129 |

(d = doublet, dd = doublet of doublets, m = multiplet, s = singlet)

Quantitative Fluorine-19 NMR for Mechanistic Studies

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 4 and 5. The chemical shifts and coupling constants (JFF, JHF, and JCF) would provide valuable information about the electronic environment of the fluorine atoms.

Quantitative ¹⁹F NMR can be a powerful tool for mechanistic studies, for example, in reactions involving the displacement of one of the fluorine atoms or the chlorine atom. By integrating the signals of the starting material and the product over time, the reaction kinetics can be accurately determined. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it ideal for monitoring such reactions, even at low concentrations.

Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD)

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of a crystalline solid.

Determination of Molecular Conformation and Geometry

A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the molecule in the solid state, particularly the orientation of the benzyloxy group relative to the difluorochlorophenyl ring. The planarity of the aromatic rings and any distortions due to steric hindrance from the bulky substituents could be accurately determined.

Powder X-ray diffraction (PXRD) would be used to analyze the bulk crystalline sample, confirming its phase purity and providing a characteristic fingerprint of the crystalline form.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing would reveal how the molecules of this compound are arranged in the crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions.

C-F...π Interactions: The electron-rich π-system of the benzyl group could interact with the electron-deficient fluorine atoms of a neighboring molecule. These interactions play a significant role in the packing of fluorinated aromatic compounds.

Halogen Bonding: The chlorine atom at position 2 has an electropositive region (a σ-hole) which can interact with an electron-rich atom, such as the oxygen of the ether linkage or a fluorine atom of an adjacent molecule. The geometry of this interaction (distance and angle) would be a key indicator of its strength.

Hydrogen Bonding: Weak C-H...O and C-H...F hydrogen bonds are also likely to be present, further stabilizing the crystal structure. The aromatic protons and the benzylic protons can act as hydrogen bond donors.

Vibrational Spectroscopy: Raman and Infrared (IR) Spectroscopic Investigations

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage (around 1250-1000 cm⁻¹), C-F bonds (around 1300-1100 cm⁻¹), and C-Cl bond (around 800-600 cm⁻¹). The aromatic C-H and C=C stretching vibrations would appear in their typical regions (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of the substituted benzene (B151609) ring would be particularly informative.

By combining the experimental data from both IR and Raman spectroscopy with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's vibrational properties.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch (-CH₂-) | 2950-2850 | Medium | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| C-F Stretch | 1300-1100 | Strong | Medium |

| C-O-C Stretch (ether) | 1250-1000 | Strong | Medium |

| C-Cl Stretch | 800-600 | Medium | Strong |

Correlation of Vibrational Modes with Molecular Structure and Conformation

The vibrational spectrum of this compound is predicted to be complex, with characteristic frequencies arising from the interplay of its substituted benzene ring and the benzyloxy group. The molecular structure, featuring a 1,2,4,5-tetrasubstituted benzene ring linked to a benzyl group via an ether oxygen, allows for various conformational possibilities, primarily related to the rotation around the C-O-C linkage. These conformational nuances are expected to manifest as subtle shifts in the vibrational frequencies.

Computational studies on similar substituted benzenes and aromatic ethers, often employing Density Functional Theory (DFT), have demonstrated a strong correlation between theoretical predictions and experimental observations. researchgate.netacs.orgnih.gov These theoretical models are invaluable for assigning the vibrational modes of complex molecules.

The key vibrational modes for this compound can be categorized as follows:

Aromatic C-H Stretching: The aromatic C-H stretching vibrations of both the difluorochlorophenyl and the benzyl rings are anticipated in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) group in the benzyl moiety will exhibit asymmetric and symmetric stretching vibrations, typically in the 2950-2850 cm⁻¹ range.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene rings will influence the exact positions and intensities of these bands.

C-O-C Ether Stretching: The ether linkage is characterized by asymmetric and symmetric C-O-C stretching vibrations. The more intense asymmetric stretch is typically found in the 1260-1200 cm⁻¹ range, while the symmetric stretch appears at a lower frequency, around 1150-1040 cm⁻¹.

C-F Stretching: The strong C-F stretching vibrations are a prominent feature and are expected to appear in the 1250-1120 cm⁻¹ region. The presence of two adjacent fluorine atoms will likely result in coupled vibrations.

C-Cl Stretching: The C-Cl stretching vibration is predicted to be in the 800-600 cm⁻¹ range. Its position can be influenced by the nature of the other substituents on the aromatic ring.

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene rings, occurring in the 900-675 cm⁻¹ region, are diagnostic of the substitution pattern.

The conformation of the molecule, defined by the dihedral angles of the C-O-C-C linkage, will likely influence the vibrational coupling between the two aromatic rings. Different stable conformers may exhibit slight variations in their predicted FT-IR and Raman spectra, which could, in principle, be used to identify the predominant conformation in an experimental setting.

Table 1: Predicted Vibrational Modes for this compound This table is based on theoretical predictions and data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on both aromatic rings. |

| Aliphatic C-H Stretch | 2950 - 2850 | Asymmetric and symmetric stretching of the -CH₂- group. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of carbon-carbon bonds in the aromatic rings. |

| C-O-C Asymmetric Stretch | 1260 - 1200 | Asymmetric stretching of the ether linkage. |

| C-F Stretch | 1250 - 1120 | Stretching of the carbon-fluorine bonds. |

| C-O-C Symmetric Stretch | 1150 - 1040 | Symmetric stretching of the ether linkage. |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond. |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₃H₉ClF₂O), the theoretical exact mass can be calculated with high precision.

Precise Molecular Weight Determination: The monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).

Calculated Monoisotopic Mass: 266.03099 u

The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third of the molecular ion peak (containing ³⁵Cl). This isotopic signature is a key identifier for chlorine-containing compounds. whitman.edu

Fragmentation Analysis: The fragmentation pattern of this compound in an electron ionization (EI) mass spectrometer is predicted to be dominated by cleavages characteristic of benzyl phenyl ethers and halogenated aromatic compounds. scribd.commiamioh.edu The most probable fragmentation pathways include:

Benzylic Cleavage: The most favorable cleavage is expected at the benzylic position, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common and often the base peak in the mass spectra of benzyl-containing compounds. libretexts.org The other fragment would be the 2-chloro-4,5-difluorophenoxy radical.

Formation of a Phenoxy Cation: The complementary fragment to the tropylium ion, the 2-chloro-4,5-difluorophenoxy cation (C₆H₂ClF₂O⁺), would have an m/z of 163.

Cleavage of the Aryl-Oxygen Bond: Cleavage of the C-O bond attached to the difluorochlorophenyl ring can lead to the formation of a 2-chloro-4,5-difluorophenyl radical and a benzyloxy cation (C₇H₇O⁺) at m/z 107.

Loss of Halogens: The molecular ion may undergo fragmentation through the loss of a chlorine atom (M-35) or a fluorine atom (M-19). whitman.edu

Fragmentation of the Aromatic Rings: Further fragmentation of the primary fragment ions can occur, leading to smaller ions characteristic of substituted benzenes. For instance, the tropylium ion at m/z 91 can lose acetylene (B1199291) (C₂H₂) to form an ion at m/z 65.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound This table presents predicted fragments based on established fragmentation patterns.

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Formula | Notes |

|---|---|---|---|

| 266 | [M]⁺ | [C₁₃H₉ClF₂O]⁺ | Molecular Ion |

| 175 | [M - C₇H₇]⁺ | [C₆H₂ClF₂O]⁺ | Loss of a benzyl radical (unlikely as charge resides on benzyl) |

| 163 | [C₆H₂ClF₂O]⁺ | [C₆H₂ClF₂O]⁺ | 2-chloro-4,5-difluorophenoxy cation (from benzylic cleavage) |

| 107 | [C₇H₇O]⁺ | [C₇H₇O]⁺ | Benzyloxy cation (from aryl-O cleavage) |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (likely base peak) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the electronic properties of a molecule. These investigations can reveal details about electron distribution, molecular orbitals, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(benzyloxy)-2-chloro-4,5-difluorobenzene, DFT calculations would typically be employed to determine its optimized geometry, ground-state energy, and the distribution of electron density. These calculations help in understanding the molecule's stability and the nature of its chemical bonds. While DFT studies have been conducted on various pyrazole (B372694) derivatives containing a 2-chloro-4,5-difluorophenyl moiety, specific data for the title compound is absent.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate results for electronic properties. For a definitive analysis of the electronic structure of this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. Such high-level calculations would offer a precise picture of electron correlation effects within the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable arrangements of its atoms in different environments. Furthermore, these simulations can shed light on how the molecule interacts with solvents, a critical aspect for understanding its behavior in solution. Studies have utilized MD simulations to investigate the stability of various benzyloxy-containing compounds in complex systems.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These predictions would be invaluable in the characterization of the molecule.

Modeling of Reaction Mechanisms and Energy Profiles

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational modeling can be used to map out the energy profiles of reactions involving this compound, providing insights into the feasibility and kinetics of different reaction pathways.

Transition State Characterization and Activation Energy Calculations

By locating and characterizing the transition states of a reaction, computational chemists can calculate the activation energies, which are the energy barriers that must be overcome for a reaction to occur. This information is crucial for predicting reaction rates and understanding the factors that control chemical reactivity. For any proposed reaction involving this compound, these calculations would be essential for a thorough mechanistic understanding.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Aromatic Substitution of this compound Remain Uncharacterized in Publicly Accessible Literature

A comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the Quantitative Structure-Reactivity Relationships (QSRR) for the aromatic substitution of the compound this compound. While the principles of QSRR are widely applied in theoretical and computational chemistry to predict the reactivity of various organic compounds, including substituted benzenes, no targeted studies containing specific data, detailed research findings, or predictive models for this particular molecule could be identified.

QSRR models are powerful tools in chemistry that correlate the structural properties of molecules with their chemical reactivity. For electrophilic aromatic substitution, these models often rely on substituent constants, such as Hammett parameters, and various computational descriptors to predict reaction rates and regioselectivity. The development of a QSRR model for a polysubstituted benzene (B151609) like this compound would require extensive experimental kinetic data or high-level computational analysis of its reaction mechanisms. Such specific analyses appear not to have been published or are not available in public databases.

General QSRR studies on substituted benzenes establish that the interplay of inductive and resonance effects of substituents governs the reactivity and orientation of incoming electrophiles. However, without specific experimental or computational data for this compound, any discussion of its reactivity within a QSRR framework would be purely speculative. The complex substitution pattern, featuring a benzyloxy group, a chlorine atom, and two fluorine atoms, presents a unique electronic environment that would necessitate a dedicated study to model accurately.

Therefore, the section on "Quantitative Structure-Reactivity Relationships (QSRR) for Aromatic Substitution" for this specific compound cannot be constructed based on currently available scientific evidence. Further experimental and theoretical research is required to elucidate these specific structure-reactivity relationships.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Fluorine-Containing Aromatic Compounds

The incorporation of fluorine atoms into aromatic systems can significantly alter the physicochemical properties of molecules, leading to enhanced stability, bioavailability, and unique electronic characteristics. 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene is a valuable starting material in the synthesis of such compounds, offering multiple points for chemical modification.

The distinct reactivity of the chloro and fluoro substituents on the benzene (B151609) ring of this compound allows for sequential and site-selective reactions. This feature is paramount in the construction of multifunctional aromatic systems where precise control over substituent placement is necessary. For instance, the chloro group can be selectively targeted for cross-coupling reactions, while the fluoro groups can be utilized in nucleophilic aromatic substitution reactions under different conditions. This differential reactivity enables the introduction of various functional groups onto the aromatic core, leading to the synthesis of complex molecules with tailored properties for applications in medicinal chemistry and materials science.

The benzyloxy group in this compound serves as a robust protecting group for the phenolic oxygen. This protection is crucial during synthetic transformations that would otherwise be incompatible with a free hydroxyl group. The stability of the benzyl (B1604629) ether linkage allows for a wide range of reaction conditions to be employed for modifying the chloro and fluoro substituents.

In convergent synthesis , pre-functionalized fragments can be coupled to the aromatic core of this compound, with the benzyloxy group ensuring the integrity of the phenolic moiety. Subsequently, the protecting group can be efficiently removed, typically through catalytic hydrogenation, to unveil the phenol (B47542). This strategy streamlines the synthesis of complex molecules by assembling them from smaller, more manageable pieces.

In divergent synthesis , the core structure of this compound can be elaborated through various reaction pathways at the halogenated positions. The resulting library of compounds can then undergo deprotection of the benzyloxy group as a final step, yielding a diverse set of substituted phenols from a common intermediate. This approach is particularly valuable in drug discovery and the development of chemical libraries for high-throughput screening.

Contribution to Methodological Developments in Organic Synthesis

The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methodologies. Its electron-deficient aromatic ring, a consequence of the fluorine and chlorine substituents, activates the molecule towards certain types of reactions. Researchers can utilize this compound to explore novel transition-metal-catalyzed cross-coupling reactions, investigate new nucleophilic aromatic substitution pathways, and develop innovative deprotection strategies for the benzyloxy group in the presence of other sensitive functionalities. The insights gained from studying the reactivity of this molecule can contribute to the broader toolkit of synthetic organic chemists.

Potential as a Modular Unit in Advanced Materials Chemistry

The structural rigidity and defined electronic properties of the this compound scaffold make it an attractive modular unit for the design and synthesis of advanced materials. By incorporating this unit into larger polymeric or supramolecular structures, materials with specific and predictable properties can be engineered.

In the field of organic electronics, the performance of materials is heavily dependent on their molecular structure and intermolecular interactions. The difluorinated benzene core of this compound can be a valuable component in the design of organic semiconductors. The fluorine atoms can lower the energy levels of the molecular orbitals, which is beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Furthermore, the ability to functionalize the molecule at the chloro and benzyloxy positions allows for the tuning of its electronic properties and the attachment of solubilizing groups or moieties that promote self-assembly into well-ordered thin films, a critical factor for efficient charge transport.

Structure Reactivity and Structure Property Relationships Derived from 1 Benzyloxy 2 Chloro 4,5 Difluorobenzene

Impact of Halogen Substituents on Aromatic Ring Reactivity and Electron Density Distribution

The two fluorine atoms at positions 4 and 5, and the chlorine atom at position 2, collectively withdraw electron density from the benzene (B151609) ring, rendering it less nucleophilic compared to unsubstituted benzene. The degree of this deactivation is additive, with the cumulative electron-withdrawing power of three halogens being substantial. This reduction in electron density is not uniform across the ring. The ortho and para positions relative to the halogens experience a greater decrease in electron density, which influences the regioselectivity of potential reactions.

The benzyloxy group at position 1, being an ether, is generally considered an activating group due to the resonance donation of the oxygen's lone pairs. However, the strong deactivating influence of the three adjacent and para halogens counteracts this activation. The interplay between the electron-donating benzyloxy group and the electron-withdrawing halogens creates a complex electron density landscape. While the benzyloxy group attempts to enrich the ring with electron density, particularly at the ortho and para positions, the halogens simultaneously deplete it. This push-pull electronic scenario results in a finely tuned reactivity profile, where the molecule is less reactive than benzene but may exhibit specific regiochemical preferences in substitution reactions, guided by the directing effects of both the activating and deactivating groups.

Stereoelectronic Effects of the Benzyloxy Group on Molecular Properties

The benzyloxy group, -OCH₂C₆H₅, introduces significant stereoelectronic effects that influence the molecular properties of 1-(benzyloxy)-2-chloro-4,5-difluorobenzene. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons, in both bonding and non-bonding orbitals, on the structure and reactivity of a molecule.

The ether oxygen atom of the benzyloxy group possesses two lone pairs of electrons. The orientation of these lone pairs relative to the aromatic ring's π-system is crucial. For effective resonance donation, one of the oxygen's p-orbitals containing a lone pair must be aligned parallel to the p-orbitals of the benzene ring. This orbital overlap allows for the delocalization of electron density into the ring, contributing to the activating character of the benzyloxy group. However, the steric bulk of the benzyl (B1604629) group can influence the preferred conformation of the -OCH₂- bridge, potentially leading to a non-optimal alignment for resonance and thereby modulating the extent of electron donation.

Systematic Correlation of Molecular Structure with Advanced Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the difluorochlorophenyl ring and the benzyl ring, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) protons. The chemical shifts of the aromatic protons on the substituted benzene ring would be influenced by the electronic effects of the halogens and the benzyloxy group. The benzyl group protons would likely appear as a multiplet in the typical aromatic region, while the methylene protons would present as a singlet, with its chemical shift influenced by the adjacent oxygen and benzene ring.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon environments within the molecule. The carbons of the difluorochlorophenyl ring would exhibit chemical shifts indicative of the strong electron-withdrawing effects of the attached halogens. Carbon-fluorine coupling would also be observed, leading to splitting of the carbon signals. The benzylic carbon and the carbons of the unsubstituted benzyl ring would resonate at chemical shifts characteristic of such moieties.

¹⁹F NMR: The fluorine NMR spectrum would be particularly informative, likely showing two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 5, with coupling between them and to adjacent protons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

C-H stretching vibrations for the aromatic and methylene groups.

C=C stretching vibrations within the aromatic rings.

C-O-C stretching for the ether linkage.

C-F and C-Cl stretching vibrations, which are typically found in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would be influenced by the relative strengths of the bonds and the stability of the resulting fragments. Common fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and a chlorodifluorophenoxy radical.

The following table provides a summary of the expected spectroscopic data for this compound, based on the analysis of its structure and comparison with similar compounds.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for aromatic protons on both rings, with chemical shifts influenced by substituents. A characteristic singlet for the methylene (-CH₂-) protons. |

| ¹³C NMR | Distinct signals for all carbon atoms. Downfield shifts for carbons attached to halogens. Splitting of carbon signals due to C-F coupling. |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms at C4 and C5, with observable coupling. |

| IR Spectroscopy | Absorption bands for aromatic C-H, C=C, C-O-C ether, C-F, and C-Cl stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. A prominent fragment ion at m/z 91 corresponding to the benzyl cation. Isotopic pattern characteristic of a monochlorinated compound. |

Influence of Substituent Pattern on Intermolecular Interactions and Crystal Packing

The specific arrangement of substituents on the aromatic ring of this compound plays a crucial role in dictating the nature and strength of its intermolecular interactions, which in turn governs its crystal packing and bulk physical properties. The presence of halogen atoms and the benzyloxy group provides sites for various non-covalent interactions.

Halogen Bonding: The chlorine and fluorine atoms, with their regions of positive electrostatic potential on the axial positions (the σ-hole), can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atom of the benzyloxy group.

π-π Stacking: The presence of two aromatic rings allows for the possibility of π-π stacking interactions. The electron-deficient nature of the difluorochlorophenyl ring, due to the electron-withdrawing halogens, could favor interactions with the more electron-rich unsubstituted benzyl ring of an adjacent molecule in an offset or parallel-displaced arrangement.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the polar C-F, C-Cl, and C-O bonds. These permanent dipoles will lead to dipole-dipole interactions that contribute to the cohesive energy of the crystal lattice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.